2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms at nonadjacent positions .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions. For example, they can undergo oxidative aromatization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and functional groups. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQHUPUWBBGGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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